![molecular formula C18H14N4O2 B5729814 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is a heterocyclic compound that has been widely studied due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The exact mechanism of action of 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce DNA damage and inhibit DNA repair mechanisms. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one exhibits a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as exhibit antimicrobial and antiviral properties. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics, which may help to optimize its use in clinical settings. Additionally, further studies are needed to explore its potential as a treatment for infectious diseases and other conditions.
Synthesis Methods
The synthesis of 2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-phenylethylamine with 2-methylbenzimidazole-5-carboxylic acid, followed by cyclization with triphosgene and triethylamine. This method yields a high purity product and has been used in many research studies.
Scientific Research Applications
2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
2-methyl-5-phenacyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-12-17(24)19-18-21(11-16(23)13-7-3-2-4-8-13)14-9-5-6-10-15(14)22(18)20-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGTZTTXCUJCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one |
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